Cas no 1435-54-7 (1,3-Dibromo-2-fluorobenzene)
1,3-Dibromo-2-fluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dibromo-2-fluorobenzene
- 2,6-DIBROMOFLUOROBENZENE
- Benzene, 1,3-dibromo-2-fluoro-
- GPPYYGWYUFOWSR-UHFFFAOYSA-N
- 7048AA
- CL8614
- AS05696
- CM12186
- SY114723
- AB0087459
- ST24020930
-
- MDL: MFCD13194294
- Inchi: 1S/C6H3Br2F/c7-4-2-1-3-5(8)6(4)9/h1-3H
- InChI Key: GPPYYGWYUFOWSR-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(C=1F)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 87.1
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 2.014±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 53 ºC (acetone )
- Boiling Point: 214.2±20.0 ºC (760 Torr),
- Flash Point: 83.3±21.8 ºC,
- Solubility: Very slightly soluble (0.11 g/l) (25 º C),
1,3-Dibromo-2-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM183032-5g |
1,3-dibromo-2-fluorobenzene |
1435-54-7 | 95+% | 5g |
$158 | 2021-06-16 | |
| Chemenu | CM183032-10g |
1,3-dibromo-2-fluorobenzene |
1435-54-7 | 95+% | 10g |
$271 | 2021-06-16 | |
| Chemenu | CM183032-25g |
1,3-dibromo-2-fluorobenzene |
1435-54-7 | 95+% | 25g |
$608 | 2021-06-16 | |
| Fluorochem | 070572-1g |
2,6-Dibromofluorobenzene |
1435-54-7 | 95% | 1g |
£48.00 | 2022-03-01 | |
| Fluorochem | 070572-5g |
2,6-Dibromofluorobenzene |
1435-54-7 | 95% | 5g |
£143.00 | 2022-03-01 | |
| Fluorochem | 070572-10g |
2,6-Dibromofluorobenzene |
1435-54-7 | 95% | 10g |
£268.00 | 2022-03-01 | |
| Fluorochem | 070572-25g |
2,6-Dibromofluorobenzene |
1435-54-7 | 95% | 25g |
£600.00 | 2022-03-01 | |
| Chemenu | CM183032-5g |
1,3-dibromo-2-fluorobenzene |
1435-54-7 | 95+% | 5g |
$158 | 2022-06-12 | |
| Chemenu | CM183032-10g |
1,3-dibromo-2-fluorobenzene |
1435-54-7 | 95+% | 10g |
$271 | 2022-06-12 | |
| Chemenu | CM183032-25g |
1,3-dibromo-2-fluorobenzene |
1435-54-7 | 95+% | 25g |
$608 | 2022-06-12 |
1,3-Dibromo-2-fluorobenzene Suppliers
1,3-Dibromo-2-fluorobenzene Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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3. Diterpenoids
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1,3-Dibromo-2-fluorobenzene
Professional Introduction to 1,3-Dibromo-2-fluorobenzene (CAS No. 1435-54-7)
1,3-Dibromo-2-fluorobenzene, identified by the chemical abstracts service number 1435-54-7, is a halogenated aromatic compound that has garnered significant attention in the field of pharmaceutical and materials chemistry due to its versatile structural framework. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and advanced materials. The presence of both bromo and fluoro substituents on a benzene ring imparts unique reactivity and electronic properties, making it a valuable building block for further functionalization.
The structure of 1,3-dibromo-2-fluorobenzene features a benzene core substituted with two bromine atoms at the 1 and 3 positions and a fluorine atom at the 2 position. This arrangement creates a highly electrophilic system, particularly at the positions lacking electron-donating groups. The bromine atoms enhance the compound's reactivity toward nucleophilic substitution reactions, while the fluorine atom introduces electron-withdrawing effects that influence the electronic distribution across the ring. These characteristics make it an ideal candidate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in constructing complex organic molecules.
In recent years, 1,3-dibromo-2-fluorobenzene has been extensively studied for its applications in medicinal chemistry. The fluorine substituent, in particular, has been recognized for its ability to modulate drug metabolism, improve binding affinity to biological targets, and enhance pharmacokinetic properties. For instance, fluorinated aromatic compounds are frequently incorporated into kinase inhibitors, antiviral agents, and anticancer drugs due to their favorable interactions with biological macromolecules. The bromine atoms in 1,3-dibromo-2-fluorobenzene provide additional handles for further derivatization, enabling chemists to tailor the compound's properties for specific applications.
One of the most compelling aspects of 1,3-dibromo-2-fluorobenzene is its role in the development of novel materials. The halogenated aromatic structure contributes to its utility in organic electronics, where such compounds are used as precursors for liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and photovoltaic cells. The electronic properties of halogenated benzenes can be fine-tuned by introducing different substituents, making them suitable for optoelectronic applications. Additionally, the bromine and fluorine atoms facilitate polymerization reactions, leading to the synthesis of high-performance polymers with tailored thermal and mechanical properties.
Recent advancements in synthetic methodologies have further expanded the applications of 1,3-dibromo-2-fluorobenzene. Transition-metal-catalyzed reactions have enabled efficient transformations of this compound into a wide array of derivatives, including heterocyclic compounds and complex fused ring systems. These methodologies have been particularly useful in drug discovery pipelines, where rapid access to structurally diverse compounds is essential for hit identification and optimization. The ability to perform regioselective modifications on 1,3-dibromo-2-fluorobenzene has opened new avenues for designing molecules with enhanced biological activity.
The pharmaceutical industry has also leveraged 1,3-dibromo-2-fluorobenzene as a key intermediate in the synthesis of small-molecule drugs. For example, it has been used in the preparation of inhibitors targeting bacterial enzymes and viral proteases. The fluoro group, known for its metabolic stability and ability to improve oral bioavailability, is particularly valuable in drug design. Moreover, the bromine atoms can be selectively removed or replaced using palladium-catalyzed cross-coupling reactions, allowing for further diversification of the molecular structure without compromising the core scaffold.
In conclusion,1,3-dibromo-2-fluorobenzene (CAS No. 1435-54-7) is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new applications for halogenated aromatics,1,3-dibromo-2-fluorobenzene is poised to remain at the forefront of innovation in these fields.
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